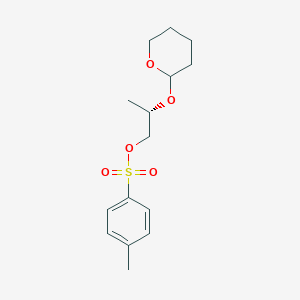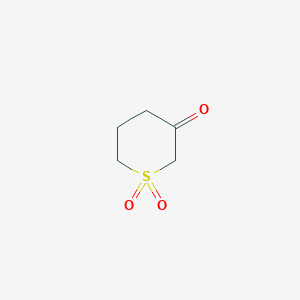
(2S)-2-((Tetrahydro-2H-pyran-2-yl)oxy)propyl 4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-((Tetrahydro-2H-pyran-2-yl)oxy)propyl 4-methylbenzenesulfonate is an organic compound that features a tetrahydropyranyl ether protecting group and a tosylate leaving group. This compound is often used in organic synthesis, particularly in the protection of alcohols and as an intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-((Tetrahydro-2H-pyran-2-yl)oxy)propyl 4-methylbenzenesulfonate typically involves the following steps:
Protection of Alcohol: The starting material, an alcohol, is reacted with dihydropyran in the presence of an acid catalyst to form the tetrahydropyranyl ether.
Tosylation: The protected alcohol is then treated with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine to form the tosylate ester.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also help in controlling the reaction parameters more precisely.
Types of Reactions:
Substitution Reactions: The tosylate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions. For example, it can react with nucleophiles such as amines or thiols to form new carbon-nitrogen or carbon-sulfur bonds.
Deprotection Reactions: The tetrahydropyranyl ether can be removed under acidic conditions to regenerate the free alcohol.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and other nucleophiles.
Acid Catalysts: Hydrochloric acid or p-toluenesulfonic acid for deprotection.
Bases: Pyridine or triethylamine for tosylation.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can be amines, ethers, or thioethers.
Deprotected Alcohols: When the tetrahydropyranyl group is removed, the major product is the free alcohol.
Chemistry:
Protecting Group: Used to protect alcohols during multi-step organic syntheses.
Intermediate: Acts as an intermediate in the synthesis of more complex molecules.
Biology and Medicine:
Drug Synthesis: Used in the synthesis of pharmaceutical compounds where protection of functional groups is necessary.
Bioconjugation: Employed in the modification of biomolecules for research purposes.
Industry:
Material Science: Utilized in the preparation of polymers and other materials where specific functional groups need to be protected during synthesis.
Wirkmechanismus
The compound exerts its effects primarily through its functional groups:
Tetrahydropyranyl Ether: Protects alcohols by forming a stable, acid-labile ether.
Tosylate Group: Acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds.
Molecular Targets and Pathways:
Alcohol Protection: The tetrahydropyranyl group protects hydroxyl groups from unwanted reactions.
Nucleophilic Substitution:
Vergleich Mit ähnlichen Verbindungen
Methanesulfonates: Similar to tosylates but with a methanesulfonyl group instead of a p-toluenesulfonyl group.
Triflates: Contain a trifluoromethanesulfonyl group, which is an even better leaving group than tosylates.
Uniqueness:
Tetrahydropyranyl Protection: The use of the tetrahydropyranyl group provides a unique combination of stability and ease of removal under acidic conditions.
Tosylate Leaving Group: The tosylate group is a versatile leaving group that can participate in a wide range of substitution reactions, making the compound highly useful in synthetic chemistry.
This compound’s dual functionality as both a protecting group and a reactive intermediate makes it a valuable tool in organic synthesis and various scientific research applications.
Eigenschaften
IUPAC Name |
[(2S)-2-(oxan-2-yloxy)propyl] 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O5S/c1-12-6-8-14(9-7-12)21(16,17)19-11-13(2)20-15-5-3-4-10-18-15/h6-9,13,15H,3-5,10-11H2,1-2H3/t13-,15?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRBILLHZJTIAZ-CFMCSPIPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)OC2CCCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@H](C)OC2CCCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50471145 |
Source


|
| Record name | (2S)-2-[(Oxan-2-yl)oxy]propyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50471145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42274-61-3 |
Source


|
| Record name | (2S)-2-[(Oxan-2-yl)oxy]propyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50471145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![7-Methoxyimidazo[2,1-b]benzothiazole-2-methanol](/img/structure/B1314647.png)

![2-Chloro-5-methoxybenzo[d]oxazole](/img/structure/B1314652.png)
